

Spectroscopic Characterization of 2-Methoxypyridine-5-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Methoxypyridine-5-boronic acid*

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Methoxypyridine-5-boronic acid** (CAS No: 163105-89-3).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) While experimental spectra for this specific compound are not readily available in public databases, this document compiles predicted data based on the analysis of structurally related compounds and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Methoxypyridine-5-boronic acid**. These predictions are derived from the known spectral characteristics of analogous compounds, including pyridine boronic acids and methoxy-substituted pyridines.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.6	s	1H	H-6 (proton on the carbon adjacent to nitrogen)
~8.1	d	1H	H-4 (proton on the carbon meta to the methoxy group)
~6.8	d	1H	H-3 (proton on the carbon ortho to the methoxy group)
~3.9	s	3H	-OCH ₃ (methoxy group protons)
~5.0-6.0	br s	2H	-B(OH) ₂ (boronic acid protons, exchangeable with D ₂ O)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~165	C-2 (carbon bearing the methoxy group)
~150	C-6 (carbon adjacent to nitrogen)
~145	C-4 (carbon meta to the methoxy group)
~120	C-5 (carbon bearing the boronic acid group, broad due to quadrupolar relaxation of boron)
~110	C-3 (carbon ortho to the methoxy group)
~55	-OCH ₃ (methoxy group carbon)

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretch (from B(OH) ₂ and adsorbed water)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1600, ~1470	Strong	C=C and C=N stretching vibrations of the pyridine ring
~1350	Strong	B-O stretch
~1250	Strong	Asymmetric C-O-C stretch (methoxy group)
~1030	Medium	Symmetric C-O-C stretch (methoxy group)
~700	Strong	B-C stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
153.06	[M] ⁺	Molecular ion (for EI-MS)
154.07	[M+H] ⁺	Protonated molecule (for ESI-MS, positive ion mode)
176.05	[M+Na] ⁺	Sodium adduct (for ESI-MS, positive ion mode)
135.05	[M-H ₂ O] ⁺	Loss of water from the boronic acid group

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols that can be adapted for the analysis of **2-Methoxypyridine-5-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Methoxypyridine-5-boronic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a small amount of base to aid dissolution) in a standard 5 mm NMR tube. The choice of solvent is critical as boronic acids can form esters or anhydrides.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.

- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-Methoxypyridine-5-boronic acid** powder directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (e.g., LC-MS or GC-MS) or with a direct infusion source. Electrospray ionization (ESI) is a common technique for boronic acids.[\[15\]](#)[\[16\]](#)

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of **2-Methoxypyridine-5-boronic acid** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.
- The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be necessary to promote ionization, depending on the desired ion mode.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule $[\text{M}+\text{H}]^+$.
- Mass Range: m/z 50-500.
- Capillary Voltage: Typically 3-5 kV.
- Source Temperature: 100-150 °C.
- Nebulizer Gas Flow: Optimized for stable spray.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Methoxypyridine-5-boronic acid**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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